molecular formula C8H6Cl2O B1592655 2-Chloro-6-methylbenzoyl chloride CAS No. 89894-44-0

2-Chloro-6-methylbenzoyl chloride

Cat. No. B1592655
CAS RN: 89894-44-0
M. Wt: 189.04 g/mol
InChI Key: NPRWNQSMJBAKCL-UHFFFAOYSA-N
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Patent
US08569535B2

Procedure details

A round bottom flask containing the 2-chloro-6-methyl-benzoic acid (1.5 g, 8.79 mmol) and a stirring bar is charged with dry DCM (10 mL). Stirring is initiated. After several min, a solution of thionyl chloride (in DCM (2M), 6.6 mL, 13.2 mmol) is added via syringe. 2 drops of DMF are then added. The reaction immediately began to bubble gently. After 2 h bubbling ceases. After 3 h, the solvent is removed from the reaction mixture in vacuo. The oily residue is redissolved in DCM (6 mL) and the solvent once again removed in vacuo. The residue is dissolved in dry DCM (6 mL) and used without further purification in the next reaction sequence.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:14])=O>CN(C=O)C.C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([Cl:14])=[O:5]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1)C
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
to bubble gently
CUSTOM
Type
CUSTOM
Details
After 2 h bubbling ceases
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed from the reaction mixture in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is redissolved in DCM (6 mL)
CUSTOM
Type
CUSTOM
Details
the solvent once again removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dry DCM (6 mL)
CUSTOM
Type
CUSTOM
Details
used without further purification in the next reaction sequence

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.